molecular formula C11H22N2O2 B14170994 3-(3-Isobutylpiperazin-1-YL)propanoic acid

3-(3-Isobutylpiperazin-1-YL)propanoic acid

Cat. No.: B14170994
M. Wt: 214.30 g/mol
InChI Key: WDSPVKSRJLHIHL-UHFFFAOYSA-N
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Description

3-(3-Isobutylpiperazin-1-YL)propanoic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound is characterized by the presence of a piperazine ring substituted with an isobutyl group and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isobutylpiperazin-1-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as isobutylamine and piperazine.

    Formation of Intermediate: Isobutylamine is reacted with piperazine to form an intermediate compound, 3-(3-Isobutylpiperazin-1-YL)propane.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to introduce the propanoic acid moiety, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient carboxylation.

    Purification: Purification steps such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isobutylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(3-Isobutylpiperazin-1-YL)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Isobutylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors in biological systems, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes.

    Free Radical Scavenging: Acting as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)propanoic acid: A similar compound with a piperazine ring and a propanoic acid moiety.

    3-(4-Methylpiperazin-1-yl)propanoic acid: A derivative with a methyl group on the piperazine ring.

    3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: A compound with a tert-butoxycarbonyl protecting group.

Uniqueness

3-(3-Isobutylpiperazin-1-YL)propanoic acid is unique due to the presence of the isobutyl group, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives. This structural variation can influence the compound’s interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

3-[3-(2-methylpropyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C11H22N2O2/c1-9(2)7-10-8-13(6-4-12-10)5-3-11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15)

InChI Key

WDSPVKSRJLHIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1)CCC(=O)O

Origin of Product

United States

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